Allyl 2-amino-5-methylbenzoate Allyl 2-amino-5-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 145218-96-8
VCID: VC21148966
InChI: InChI=1S/C11H13NO2/c1-3-6-14-11(13)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6,12H2,2H3
SMILES: CC1=CC(=C(C=C1)N)C(=O)OCC=C
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Allyl 2-amino-5-methylbenzoate

CAS No.: 145218-96-8

Cat. No.: VC21148966

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Allyl 2-amino-5-methylbenzoate - 145218-96-8

Specification

CAS No. 145218-96-8
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name prop-2-enyl 2-amino-5-methylbenzoate
Standard InChI InChI=1S/C11H13NO2/c1-3-6-14-11(13)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6,12H2,2H3
Standard InChI Key NCSVVRGSQAMBEG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)C(=O)OCC=C
Canonical SMILES CC1=CC(=C(C=C1)N)C(=O)OCC=C

Introduction

Molecular Identity and Structure

Allyl 2-amino-5-methylbenzoate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by three key structural components: a benzoic acid core with an amino group at position 2, a methyl substituent at position 5, and an allyl ester functional group.

Structural Composition

The compound consists of a benzene ring substituted with:

  • An amino (-NH2) group at position 2

  • A methyl (-CH3) group at position 5

  • A carboxylic acid group (-COOH) at position 1, which is esterified with an allyl group

Identification Data

ParameterData
Chemical NameAllyl 2-amino-5-methylbenzoate
CAS Registry Number145218-96-8
Synonymsprop-2-enyl 2-amino-5-methylbenzoate; Benzoic acid, 2-amino-5-methyl-, 2-propenyl ester (9CI)
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Parent Acid2-Amino-5-methylbenzoic acid

Table 1: Identification parameters of allyl 2-amino-5-methylbenzoate .

Physical and Chemical Properties

The physical and chemical properties of allyl 2-amino-5-methylbenzoate can be understood by examining both its structural features and the behavior of related compounds.

Solubility Profile

The compound is expected to exhibit limited solubility in water due to its aromatic character and moderate lipophilicity. It likely dissolves well in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide – a property consistent with similar aminobenzoate esters. The parent acid shows partial miscibility with water , suggesting the ester would be even less water-soluble.

Stability Characteristics

Allyl 2-amino-5-methylbenzoate contains both reactive amine and ester functionalities. The allyl group provides sites for potential transformation, particularly through its terminal alkene group, which can participate in addition reactions. The compound is expected to be sensitive to strong acids (which could cleave the ester linkage) and oxidizing agents (which could react with the alkene portion).

Synthetic Methodologies

The synthesis of allyl 2-amino-5-methylbenzoate can be achieved through several routes, with the most direct approach being the esterification of 2-amino-5-methylbenzoic acid with allyl alcohol.

Esterification Pathway

The most common synthetic route would involve the reaction of 2-amino-5-methylbenzoic acid with allyl alcohol under acidic catalysis or via activation of the carboxyl group. This process typically follows general esterification principles:

  • Activation of the carboxylic acid group of 2-amino-5-methylbenzoic acid

  • Nucleophilic attack by the alcohol (allyl alcohol)

  • Elimination of water to form the ester bond

Alternative Synthetic Approaches

Several alternative pathways could potentially yield allyl 2-amino-5-methylbenzoate:

Synthetic ApproachReactantsConditionsExpected Yield
Direct esterification2-Amino-5-methylbenzoic acid + Allyl alcoholAcid catalyst (H2SO4 or HCl), heatModerate to high
TransesterificationMethyl 2-amino-5-methylbenzoate + Allyl alcoholBase catalyst, refluxModerate
Mitsunobu reaction2-Amino-5-methylbenzoic acid + Allyl alcoholDEAD or DIAD, PPh3, THFHigh
Allylation with allyl halide2-Amino-5-methylbenzoate salt + Allyl bromide/chlorideBase (K2CO3, NEt3), DMFModerate

Table 2: Potential synthetic pathways for allyl 2-amino-5-methylbenzoate.

Chemical Reactivity

The reactivity of allyl 2-amino-5-methylbenzoate is determined by its three main functional groups: the primary aromatic amine, the allyl ester, and the methyl substituent.

Amine Reactivity

The primary aromatic amine at position 2 can participate in numerous reactions:

  • Diazotization reactions to form diazonium salts, which can be further transformed into various functional groups

  • Acylation and alkylation reactions to form secondary or tertiary amines

  • Condensation reactions with aldehydes and ketones

  • Metal coordination through the nitrogen atom

Ester Reactivity

The allyl ester functionality can undergo several transformations:

  • Hydrolysis under acidic or basic conditions to regenerate the parent acid

  • Transesterification with other alcohols

  • The allyl group can participate in cross-coupling reactions

  • Claisen rearrangement under thermal conditions

  • Addition reactions at the terminal alkene group

Stability Considerations

The compound is expected to be moderately stable under normal conditions but may be susceptible to degradation under:

  • Strong acidic or basic conditions (ester hydrolysis)

  • UV light exposure (affecting the allyl group)

  • Oxidizing conditions (affecting both the amine and the allyl group)

Comparative Analysis with Related Compounds

Comparison with Isomeric Structures

Allyl 2-amino-5-methylbenzoate has a positional isomer, allyl 5-amino-2-methylbenzoate (CAS: 153775-21-4), which differs in the arrangement of the amino and methyl groups . This structural difference impacts their respective chemical and physical properties.

PropertyAllyl 2-amino-5-methylbenzoateAllyl 5-amino-2-methylbenzoate
Molecular FormulaC11H13NO2C11H13NO2
Molecular Weight191.23 g/mol191.23 g/mol
Position of -NH225
Position of -CH352
Chemical ReactivityPrimary aromatic amine ortho to esterPrimary aromatic amine para to ester

Table 3: Comparison between allyl 2-amino-5-methylbenzoate and its positional isomer.

Relationship with Parent Acid

The compound is the allyl ester derivative of 2-amino-5-methylbenzoic acid (CAS: 2941-78-8) , which exhibits distinct properties:

  • The parent acid has a molecular weight of 151.16 g/mol

  • It appears as a tan powder with poor water solubility

  • It has a melting range of 345.2-350.6°F (with decomposition)

Analogous Compounds

Several related compounds provide context for understanding allyl 2-amino-5-methylbenzoate:

CompoundStructural RelationshipNotable Differences
Methyl 2-amino-5-methylbenzoateMethyl ester instead of allyl esterLess reactive ester group
Methyl 2-amino-5-methoxybenzoateContains methoxy instead of methyl groupDifferent electronic properties
Methyl 2-amino-4,5-dimethoxybenzoateContains additional methoxy groupsEnhanced electron donation
Methyl 3-amino-5-hydroxybenzoateDifferent position of amino groupDifferent reactivity pattern

Table 4: Related aminobenzoate compounds and their structural relationships .

Current Research and Future Perspectives

The potential applications of allyl 2-amino-5-methylbenzoate extend across several research domains.

Synthetic Chemistry Applications

The compound represents a valuable building block in organic synthesis, particularly in:

  • The development of novel heterocyclic compounds

  • The synthesis of pharmaceutically relevant molecules

  • The preparation of materials with specialized properties

Future Research Directions

Several promising research directions for allyl 2-amino-5-methylbenzoate include:

  • Exploration of its potential as a precursor for biologically active compounds

  • Investigation of its utility in cross-coupling reactions for complex molecule synthesis

  • Evaluation of its possible applications in material science

  • Development of more efficient synthetic routes to access this compound and its derivatives

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